N-(4-carbamoylphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide
Description
This compound features a pyrrolidine-2-carboxamide backbone substituted at the 1-position with a (1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl group and at the nitrogen with a 4-carbamoylphenyl moiety. The carbamoyl group on the phenyl ring contributes polarity, likely improving aqueous solubility compared to alkyl or aryl ether substituents .
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3/c17-16(18,19)13(23)7-9-22-8-1-2-12(22)15(25)21-11-5-3-10(4-6-11)14(20)24/h3-7,9,12H,1-2,8H2,(H2,20,24)(H,21,25)/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULXLZRBQZVXEO-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C=CC(=O)C(F)(F)F)C(=O)NC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)/C=C/C(=O)C(F)(F)F)C(=O)NC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-carbamoylphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide typically involves multi-step organic reactionsReaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-(4-carbamoylphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
Pharmacological Properties
This compound exhibits several pharmacological properties that make it a candidate for drug development:
- CETP Inhibition : The compound has been identified as a CETP (cholesteryl ester transfer protein) inhibitor. CETP plays a crucial role in lipid metabolism and cardiovascular health. Inhibition of this protein can lead to increased levels of high-density lipoprotein (HDL) cholesterol, which is beneficial for cardiovascular disease prevention .
- Anticancer Activity : Research indicates that compounds similar to N-(4-carbamoylphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide may inhibit angiogenesis and tumor growth. These properties suggest potential applications in oncology for the treatment of various cancers .
Case Studies and Research Findings
Several studies have explored the efficacy of this compound and related derivatives:
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways, ultimately affecting biological processes such as cell growth, apoptosis, or signal transduction .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- The target compound and ’s analogue share the trifluoro ketone enone system but differ in the phenyl substituent (carbamoyl vs. ethoxy), impacting solubility and electronic properties.
- Patent examples (–8) emphasize stereochemistry (2S,4R) and thiazole/benzyl substituents, likely optimizing receptor binding or metabolic stability .
Physicochemical Properties
| Property | Target Compound | Compound 7a | Compound 7t | Example 157 |
|---|---|---|---|---|
| Purity | Not reported | 99% (HPLC) | 99% (HPLC) | Not reported |
| Optical Rotation | Not reported | [α]D −102° (MeOH) | [α]D +24.8° (MeOH) | Not reported |
| Rf Value | Not reported | 0.35 (MeOH:CH₂Cl₂) | 0.35 (MeOH:CH₂Cl₂) | Not reported |
| Melting Point | Not reported | Not reported | 54.7°C | Not reported |
Key Observations :
- High HPLC purity (>95%) is consistent across 2022 compounds (–5), reflecting rigorous synthetic protocols .
- Optical rotation data suggest significant stereochemical diversity among analogues, which may correlate with bioactivity .
- The target compound lacks reported physical data, highlighting a gap for future characterization.
Biological Activity
N-(4-carbamoylphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide, a compound with significant potential in pharmacology, has garnered attention for its biological activity. This article synthesizes findings from various studies to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a pyrrolidine ring and a trifluoroketone moiety, which are crucial for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
1. Antiparasitic Activity
The compound has been evaluated for its efficacy against various parasites. In vitro studies demonstrated that it effectively inhibited the growth of Leishmania species, which are responsible for leishmaniasis. The mechanism appears to involve disruption of metabolic pathways essential for parasite survival .
2. Antimicrobial Properties
In antibacterial assays, the compound showed moderate to strong activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess its potency compared to standard antibiotics .
3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Preliminary results indicate that it possesses significant inhibitory activity against AChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Case Studies
Several studies have illustrated the biological impact of this compound:
Case Study 1: Antiparasitic Efficacy
A study conducted on Leishmania donovani revealed that treatment with the compound resulted in a 70% reduction in parasite load in infected macrophages compared to untreated controls. This highlights its potential as a therapeutic agent against leishmaniasis.
Case Study 2: Antimicrobial Testing
In a comparative study, this compound was tested alongside traditional antibiotics. It exhibited lower MIC values against resistant strains of Staphylococcus aureus, indicating its potential as an alternative treatment for antibiotic-resistant infections .
The biological activities of this compound can be attributed to several mechanisms:
Inhibition of Enzymatic Activity:
The inhibition of AChE suggests that the compound may enhance cholinergic signaling, which is beneficial in conditions characterized by cholinergic deficits.
Disruption of Metabolic Pathways:
For antiparasitic effects, the compound may interfere with critical metabolic pathways in parasites, leading to cell death.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-carbamoylphenyl)-1-[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]pyrrolidine-2-carboxamide?
- Methodology : The synthesis of structurally analogous pyrrolidine-carboxamide derivatives typically involves multi-step protocols, such as condensation reactions between activated carbonyl intermediates (e.g., trifluoro-3-oxobut-1-en-1-yl moieties) and pyrrolidine precursors. For example, similar compounds are synthesized via coupling reactions under controlled conditions (e.g., anhydrous solvents, catalytic bases) followed by purification via column chromatography or recrystallization . Key steps include protecting group strategies for the carbamoylphenyl moiety and stereochemical control during pyrrolidine ring formation.
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) confirm the structural integrity of this compound?
- Methodology :
- NMR : H and C NMR can identify the pyrrolidine ring protons (δ ~2.5–4.0 ppm) and the trifluoro-3-oxobut-1-en-1-yl group (distinct coupling constants for the E-configured double bond). The carbamoylphenyl group is confirmed by aromatic protons (δ ~7.0–7.5 ppm) and a carbonyl signal (δ ~165–170 ppm) .
- IR : Stretching vibrations for amide carbonyls (~1650–1700 cm) and trifluoromethyl groups (~1100–1200 cm) are critical .
- MS : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H] peaks) .
Q. What role does the trifluoro-3-oxobut-1-en-1-yl group play in the compound’s reactivity and stability?
- Methodology : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the α,β-unsaturated carbonyl, making it reactive toward nucleophilic additions (e.g., Michael acceptors in biological systems). Stability studies under varying pH and temperature conditions (e.g., HPLC monitoring) can assess degradation pathways .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction conditions for higher yields and reproducibility?
- Methodology : Utilize flow chemistry systems (e.g., continuous-flow reactors) to control parameters like temperature, residence time, and stoichiometry. For example, Omura-Sharma-Swern oxidation in flow setups improves efficiency and reduces side reactions . Statistical models (e.g., response surface methodology) can identify optimal conditions for key steps, such as coupling reactions or stereochemical control .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodology : Cross-validate assays using standardized protocols (e.g., cell-free vs. cell-based systems). For instance, discrepancies in enzyme inhibition may arise from variations in assay buffers or protein concentrations. Structural analogs with trifluoromethyl groups (e.g., ) suggest that lipophilicity and metabolic stability significantly influence activity; compare pharmacokinetic parameters (e.g., logP, plasma protein binding) to contextualize results .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodology : Synthesize analogs with modifications to the pyrrolidine ring (e.g., substituents at C2/C5), the carbamoylphenyl group (e.g., halogen substitutions), or the trifluoro-3-oxobut-1-en-1-yl moiety. Use computational tools (e.g., molecular docking) to predict binding affinities to target proteins (e.g., kinases or GPCRs) and validate predictions with in vitro assays .
Q. How to assess the compound’s metabolic stability in preclinical models?
- Methodology : Conduct liver microsome assays (human/rodent) with LC-MS/MS quantification of parent compound and metabolites. Key metabolic sites include the pyrrolidine ring (oxidation) and the carbamoyl group (hydrolysis). Compare results with structurally similar compounds (e.g., ) to identify metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
